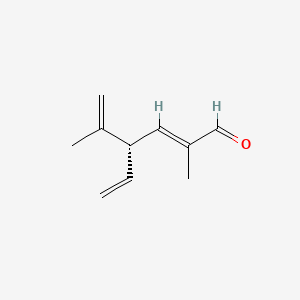
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. The exact synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.
Scientific Research Applications
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which this compound is used.
Comparison with Similar Compounds
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as pregabalin and gabapentin share structural similarities with this compound.
Uniqueness: this compound’s unique chemical structure allows it to interact with different molecular targets, offering distinct advantages in certain applications compared to similar compounds.
Properties
CAS No. |
19889-93-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.221 |
IUPAC Name |
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal |
InChI |
InChI=1S/C10H14O/c1-5-10(8(2)3)6-9(4)7-11/h5-7,10H,1-2H2,3-4H3/b9-6+/t10-/m0/s1 |
InChI Key |
ZAHSWUIALVFBCT-ZKXNXJMVSA-N |
SMILES |
CC(=C)C(C=C)C=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















